4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide
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Overview
Description
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide is a complex organic compound with the molecular formula C13H14F3N3S. It is known for its unique structural properties, which include a thiazole ring and a pyridine ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide typically involves multiple steps. One common method starts with the reaction of 2-acetyl-4-methylpyridine with 1,1,1-trifluoro-2-methylpropan-2-yl alcohol under specific conditions to form the intermediate compound . This intermediate is then subjected to further reactions involving thiazole formation and subsequent amination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine: The parent compound without the hydrobromide salt.
N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide: A structurally similar compound with an acetamide group.
(2S)-1-N-{4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl}pyrrolidine-1,2-dicarboxamide: Another related compound with a pyrrolidine ring.
Uniqueness
The uniqueness of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide is a compound of significant interest due to its potential biological activities. Its unique structure, featuring a thiazole ring and a trifluoromethyl group, suggests diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including in vitro and in vivo assessments.
The compound has the following chemical characteristics:
- Molecular Formula : C19H25N5O2S
- Molecular Weight : 387.5 g/mol
- CAS Number : 1357476-69-7
- IUPAC Name : 4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including anticancer properties, antimicrobial effects, and potential neuroprotective roles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine have shown promising results against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
SW480 (Colon Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest, which are critical for controlling tumor growth.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound has demonstrated significant antibacterial and antifungal activities against a range of pathogens.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
A notable study conducted by involved the synthesis of various thiazole derivatives, including those structurally related to our compound. The study reported that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi.
Another research effort focused on the neuroprotective effects of thiazole compounds. In animal models of ischemia/reperfusion injury, derivatives similar to our compound showed reduced neuronal damage and improved functional outcomes .
Properties
CAS No. |
2245193-71-7 |
---|---|
Molecular Formula |
C13H15BrF3N3S |
Molecular Weight |
382.24 g/mol |
IUPAC Name |
4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C13H14F3N3S.BrH/c1-7-10(20-11(17)19-7)8-4-5-18-9(6-8)12(2,3)13(14,15)16;/h4-6H,1-3H3,(H2,17,19);1H |
InChI Key |
YGAHEKUSXSJISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C(F)(F)F.Br |
Origin of Product |
United States |
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